

Structural Elucidation and Comparative NMR Analysis of 4-Iodo-2-nitropyridine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Iodo-2-nitropyridine

CAS No.: 1003711-88-3

Cat. No.: B1613554

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Executive Summary

4-Iodo-2-nitropyridine (CAS: 223463-13-6) is a critical halogenated heterocyclic scaffold, widely employed in the synthesis of complex pharmaceutical agents via Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (

).[1]

In drug development, the purity and regioisomeric identity of this intermediate are paramount. A common synthetic pitfall is the formation of regioisomers (e.g., 4-iodo-3-nitropyridine) or incomplete iodination. This guide provides a definitive technical comparison of the ^1H and ^{13}C NMR spectral signatures of **4-iodo-2-nitropyridine**, distinguishing it from its isomers and precursors.

Experimental Protocol & Methodology

To ensure reproducibility and spectral fidelity, the following acquisition parameters are recommended. These protocols minimize solvent-solute interactions that often obscure fine coupling constants in pyridine derivatives.

Sample Preparation

- Solvent Selection: DMSO-d6 is the preferred solvent over CDCl3.
 - Reasoning: Nitro-substituted pyridines are polar. DMSO-d6 prevents aggregation-induced line broadening and provides a distinct lock signal that stabilizes the baseline for integration of the iodine-bearing carbon (often low intensity due to long relaxation times).
- Concentration: 10–15 mg in 0.6 mL solvent.
- Internal Standard: Tetramethylsilane (TMS, 0.05% v/v) for precise shift referencing (ppm).

Acquisition Parameters (Recommended)

Parameter	1H NMR Setting	13C NMR Setting
Frequency	400 MHz or higher	100 MHz or higher
Pulse Sequence	zg30 (30° pulse)	zgpg30 (Power-gated decoupling)
Relaxation Delay (D1)	1.0 sec	2.0 - 3.0 sec (Critical for C-I detection)
Scans (NS)	16	1024+ (Due to quaternary carbons)
Temperature	298 K	298 K

Spectral Data Analysis: 4-Iodo-2-nitropyridine

The structural assignment relies on the distinct electronic environments created by the electron-withdrawing nitro group (C2) and the heavy-atom shielding effect of the iodine (C4).

1H NMR Data (DMSO-d6, 400 MHz)

The proton spectrum exhibits an ABX spin system (or AMX depending on field strength), characterized by the absence of a proton at the C2 and C4 positions.

Position	Shift (, ppm)	Multiplicity	Coupling Constant (, Hz)	Assignment Logic
H-6	8.62	Doublet (d)		Most Deshielded: Alpha to Nitrogen (-N). The meta-nitro effect adds minor deshielding.
H-3	8.45	Doublet (d)		Deshielded Singlet-like: Ortho to the Nitro group (anisotropic effect) and ortho to Iodine. Appears as a doublet due to long-range meta-coupling with H-5.
H-5	8.08	dd		Shielded: Beta to Nitrogen. Located between the Iodine and H-6. Shows strong ortho-coupling to H-6 and weak meta-coupling to H-3.

“

Analyst Note: In lower resolution instruments (300 MHz), H-3 may appear as a singlet. The detection of the small meta-coupling (

Hz) is a key purity indicator; loss of this resolution suggests paramagnetic impurities or poor shimming.

13C NMR Data (DMSO-d6, 100 MHz)

The carbon spectrum is definitive due to the "Heavy Atom Effect" of Iodine, which significantly shields the ipso-carbon (C4), often moving it upfield despite the electron-deficient ring.

Position	Shift (, ppm)	Type	Electronic Environment
C-2	156.5	Cq	Quaternary: Deshielded by the Nitro group and proximity to Nitrogen.
C-6	154.2	CH	Alpha-Carbon: Typical pyridine -carbon shift.
C-3	126.8	CH	Ortho to Nitro; experiences steric compression.
C-5	133.1	CH	Beta to Nitrogen.
C-4	113.5	Cq	Diagnostic Peak: Ipso-C attached to Iodine. Significantly upfield (shielded) compared to Cl or Br analogs due to the large electron cloud of Iodine.

Comparative Analysis: Distinguishing Isomers

A frequent synthetic challenge is distinguishing the target **4-iodo-2-nitropyridine** from its regioisomer 4-iodo-3-nitropyridine. This usually occurs during nitration of 4-iodopyridine or iodination of nitropyridine precursors.

Differentiation Logic

- Target (2-Nitro isomer): H-3 is isolated between two substituents (NO₂ and I). It appears as a meta-coupled doublet (or singlet).

- Isomer (3-Nitro isomer): H-2 is the isolated proton. Because H-2 is alpha to Nitrogen AND ortho to Nitro, it shifts significantly downfield, typically >9.0 ppm.

Decision Matrix:

- Look for a singlet/small doublet.

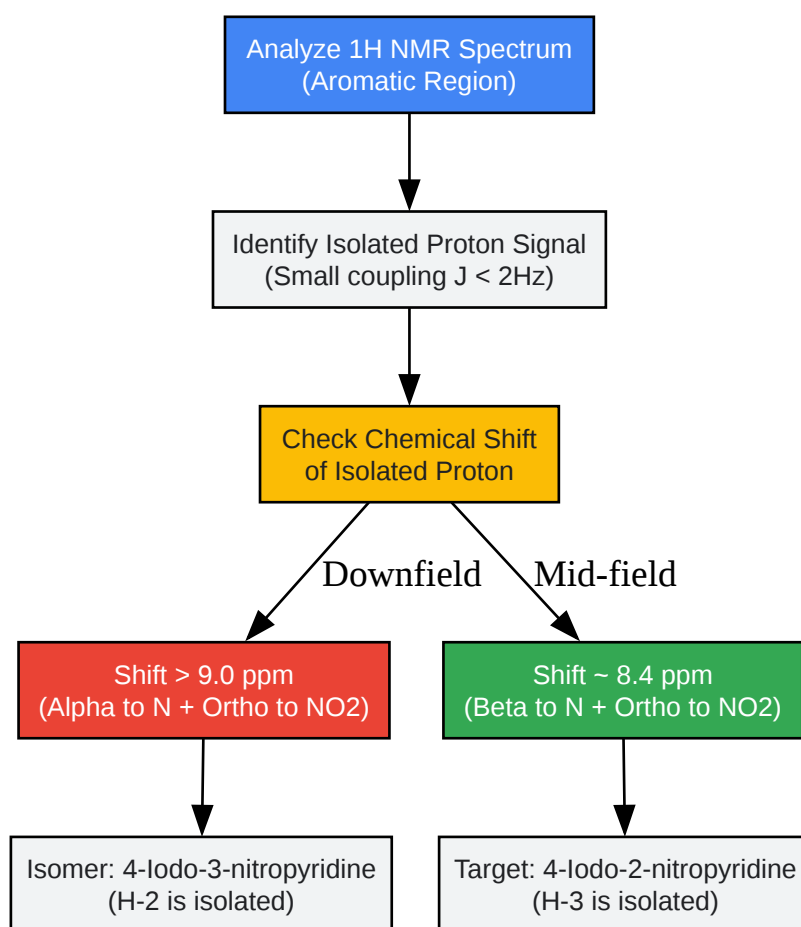
- If shift is ~8.4 ppm

2-Nitro (H-3).

- If shift is >9.0 ppm

3-Nitro (H-2).

Visual Logic Tree for Isomer Identification



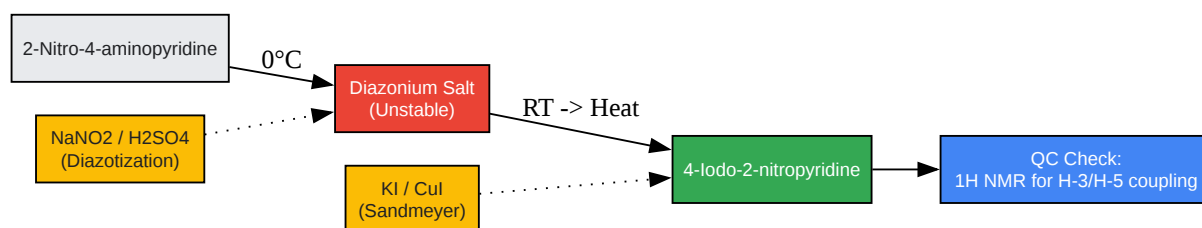
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Figure 1: Logic flow for distinguishing **4-iodo-2-nitropyridine** from its 3-nitro regioisomer based on chemical shift analysis.

Synthesis & Characterization Workflow

Understanding the synthetic origin helps in anticipating specific impurities (e.g., unreacted starting material). The most robust route involves the Sandmeyer reaction or Finkelstein-type substitution.

Workflow Diagram



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Figure 2: Synthetic pathway and critical Quality Control point for **4-iodo-2-nitropyridine**.

References

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Sources

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